2,5-Dimethoxy-N-methylphenethylamine
Description
Properties
CAS No. |
3489-95-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
PIGIFXLLTQEIPK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Apiole via Nitropropene Intermediate (Shulgin’s Method)
One classical approach, described by Alexander Shulgin, involves the following key steps:
Isomerization of Apiole to Isoapiole: Apiole is treated with ethanolic potassium hydroxide under heat (steam bath) to rearrange the double bond, yielding isoapiole.
Nitration via Knoevenagel Condensation: Isoapiole is reacted with tetranitromethane in a cold mixture of acetone and pyridine. Pyridine catalyzes the formation of 2-nitro-isoapiole (1-(2,3-dimethoxy-3,4-methylenedioxyphenyl)-2-nitropropene).
Reduction to Freebase Amine: The nitropropene intermediate is reduced using lithium aluminium hydride in diethyl ether under reflux and inert atmosphere, or alternatively by catalytic hydrogenation under pressure, to yield freebase 2,5-dimethoxy-N-methylphenethylamine.
Conversion to Hydrochloride Salt: The freebase is converted to its hydrochloride salt for stability and isolation.
Safety Note: This method uses tetranitromethane, a toxic and explosive reagent, making it less desirable under modern safety standards.
Alternative Safer Synthesis via 2,5-Dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P)
This method involves an intermediate ketone (DMMDP2P), analogous to the synthesis of MDA from safrole:
Wacker Oxidation of Apiole: Apiole undergoes Wacker oxidation using benzoquinone to form DMMDP2P.
Isomerization and Peroxyacid Oxidation: Apiole is first isomerized to isoapiole, then oxidized with peroxyacids (e.g., peracetic acid formed in situ from hydrogen peroxide and acetic acid). This step forms an epoxide intermediate, which upon acid-catalyzed hydrolysis and dehydration (using sulfuric or hydrochloric acid) rearranges to DMMDP2P via a pinacol rearrangement.
Reductive Amination: DMMDP2P is subjected to reductive amination with a nitrogen source (ammonium chloride or nitrate) and a reducing agent such as sodium cyanoborohydride, mercury-aluminum amalgam, or pressurized hydrogen with a catalyst, to yield the freebase amine.
Salt Formation: The freebase is converted to the hydrochloride salt.
This route avoids hazardous nitration reagents and is considered safer and more amenable to scale-up.
Synthesis via Phenacylamine Derivatives and Grignard Reagents
Historical literature reports alternative synthetic pathways involving:
Condensation of 2,5-dimethoxyphenyl derivatives with halogenated acetophenones or hexamethylenetetramine , followed by hydrolysis and reduction steps to yield phenethylamine analogs.
Use of Grignard reagents to introduce methyl or other alkyl groups onto phenacylamine intermediates, followed by catalytic hydrogenation to obtain the final amine.
These methods are more complex and less commonly used for this compound specifically but provide insight into related synthetic chemistry.
Analytical and Characterization Data
Melting Points: For hydrochloride salts, typical melting points range around 70-75°C, depending on purity and crystallization methods.
Mass Spectrometry: Characteristic fragmentation patterns include molecular ions and specific m/z ratios indicative of methoxy substitutions and methylamine groups, useful for confirming product identity.
Infrared Spectroscopy: FTIR spectra show absorption bands corresponding to aromatic methoxy groups, amine functionalities, and phenethylamine backbone.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Isomerization of Apiole | Ethanolic KOH | Steam bath heating | Converts apiole to isoapiole |
| 2 | Nitration (Shulgin) | Tetranitromethane, pyridine, acetone | Ice bath | Forms nitropropene intermediate; toxic reagent |
| 3 | Reduction (Shulgin) | Lithium aluminium hydride, diethyl ether | Reflux under inert atmosphere | Reduces nitropropene to freebase amine |
| 4 | Wacker Oxidation (Alternative) | Benzoquinone | Standard Wacker conditions | Forms DMMDP2P ketone intermediate |
| 5 | Peroxyacid Oxidation | Peracetic acid (H2O2 + AcOH) | Acid-catalyzed hydrolysis/dehydration | Epoxidation and rearrangement to ketone |
| 6 | Reductive Amination | NH4Cl or NH4NO3, NaCNBH3 or H2/Pd | Mild reducing conditions | Converts ketone to amine |
| 7 | Salt Formation | HCl gas or aqueous HCl | Ambient | Yields hydrochloride salt for isolation |
Research Findings and Practical Considerations
The Shulgin method, while historically significant, poses safety risks due to the use of tetranitromethane and lithium aluminium hydride, both hazardous chemicals requiring strict controls.
The alternative Wacker oxidation and peroxyacid oxidation route is more modern and safer, avoiding explosive nitration reagents and allowing for more controlled reaction conditions.
Reductive amination is a versatile and reliable step for introducing the methylamine group, with multiple reducing agents available depending on laboratory capabilities.
Purification typically involves recrystallization from solvents such as hexane or ethanol to obtain pure hydrochloride salts.
Analytical techniques such as gas chromatography-mass spectrometry and infrared spectroscopy are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-N-methylphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different phenethylamine derivatives.
Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of substituted phenethylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions typically use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: 2,5-Dimethoxy-N-methylphenethylamine is used as a reference material in analytical chemistry for the development of detection methods in biological matrices .
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems and its potential neurotoxicity .
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic effects and psychoactive properties .
Industry: The compound is also utilized in the synthesis of other phenethylamine derivatives, which may have various industrial applications .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N-methylphenethylamine involves its interaction with monoaminergic systems in the brain. It primarily acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Pharmacological and Metabolic Differences
- Receptor Affinity : Unlike 2C-B, which exhibits strong 5-HT₂A agonism, this compound’s N-methyl group may reduce binding affinity due to steric hindrance, though this remains speculative without in vivo data .
- Metabolomic studies indicate extensive phase I metabolism (demethylation, hydroxylation) and phase II glucuronidation .
- Psychoactive Effects: While 25H-NBOH and 25H-NBF are documented as potent hallucinogens, this compound lacks confirmed psychoactive reports, suggesting either lower potency or underexploration .
Forensic and Regulatory Considerations
- Detection Challenges : The compound’s structural similarity to regulated substances complicates differentiation in standard drug screens. Advanced techniques like LC-QTOF are required for unambiguous identification .
- Legal Ambiguity : Unlike 25H-NBOH and 25H-NBF, which are explicitly controlled in jurisdictions like Florida, this compound often falls into legal gray areas due to its absence from controlled substance lists .
Q & A
Q. What are the standard methodologies for synthesizing 2,5-Dimethoxy-N-methylphenethylamine, and how do structural modifications impact its pharmacological profile?
Answer: The synthesis typically involves reductive amination of 2,5-dimethoxybenzaldehyde with methylamine, followed by purification via crystallization or chromatography . Structural modifications, such as halogenation (e.g., iodine at the 4-position) or substitution of the methyl group, alter receptor binding affinity and metabolic stability. For example, adding iodine increases serotonin receptor (5-HT2A) affinity but reduces metabolic clearance . Key analytical tools for verifying synthesis include NMR for structural confirmation and LC-MS for purity assessment (>98% required for pharmacological studies) .
Q. What validated analytical methods are recommended for identifying this compound in biological matrices?
Answer: Initial screening uses immunoassays, but these may yield false positives/negatives due to cross-reactivity with structurally similar phenethylamines . Confirmatory analysis requires:
- LC-MS/MS : Offers specificity for distinguishing isomers (LOQ: 1.0–20.0 ng/mL in urine/blood).
- GC-MS/MS : Useful for volatile derivatives but may fail with thermally labile metabolites .
Validation parameters (per FDA guidelines) must include matrix effects, recovery rates, and inter-day precision (<15% RSD) .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across species, and what implications does this have for translational research?
Answer: In humans, primary metabolism involves O-demethylation via CYP2D6, producing active metabolites with prolonged half-lives. Rodents exhibit faster glucuronidation, reducing bioavailability . Researchers must:
Q. What strategies resolve contradictory data in receptor binding studies of this compound analogs?
Answer: Contradictions often arise from:
- Receptor heteromerization : 5-HT2A/D2 heteromers may exhibit atypical binding kinetics .
- Assay conditions : Varying buffer pH or temperature alters ligand-receptor affinity.
To address this:
Perform saturation binding assays under standardized conditions (e.g., 37°C, pH 7.4).
Use radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) to quantify Ki values.
Validate findings with functional assays (e.g., calcium flux or β-arrestin recruitment) .
Q. How can researchers differentiate this compound from its positional isomers in forensic samples?
Answer: Isomeric differentiation requires:
- High-resolution mass spectrometry (HRMS) : Resolves mass defects (e.g., 2,5- vs. 2,6-dimethoxy isomers).
- Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences .
- Synthetic reference standards : Essential for constructing retention time libraries.
Forensic workflows should combine these techniques to avoid misidentification in legal contexts .
Q. What are the challenges in quantifying this compound in alternative biological matrices (e.g., hair or oral fluid)?
Answer:
- Hair analysis : Requires segmental analysis (1 cm ≈ 1 month exposure) but faces contamination risks from external exposure. Decontamination protocols (e.g., methanol washes) are critical .
- Oral fluid : Low analyte concentrations (LOQ: 0.5 ng/mL) necessitate microsampling and ion-enhancement LC-MS/MS methods .
- Data normalization : Adjust for matrix effects using deuterated internal standards (e.g., D3-2,5-dimethoxy-N-methylphenethylamine) .
Methodological and Ethical Considerations
Q. How should researchers design studies to address the thermal instability of this compound during GC-MS analysis?
Answer:
Q. What ethical guidelines apply to in vitro vs. in vivo studies of this compound?
Answer:
- In vitro : Follow OECD 439 (Skin Irritation) and ISO 10993-5 (Cytotoxicity) for cell-based assays. Use primary cells (e.g., human neurons) over immortalized lines to improve translational relevance .
- In vivo : Adhere to ARRIVE 2.0 guidelines for animal studies, including blinded dosing and randomized group allocation. Report plasma/tissue concentrations to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
